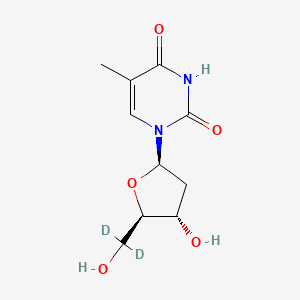
Muscimol-15N,d2 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Muscimol-15N,d2 Hydrochloride: is a stable isotope-labeled compound, specifically a derivative of muscimol. Muscimol itself is a potent psychoactive compound found in certain mushrooms, such as Amanita muscaria. The labeled version, this compound, is used extensively in scientific research due to its unique properties, which allow for detailed studies of metabolic pathways, environmental pollutants, and clinical diagnostics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Muscimol-15N,d2 Hydrochloride involves the incorporation of deuterium and nitrogen isotopes into the muscimol molecule. This is typically achieved using deuterated reagents and isotope-labeled nitrogen sources. The process requires careful control of reaction conditions to ensure the correct incorporation of isotopes without altering the core structure of muscimol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotope-labeled reagents and ensure the purity and consistency of the final product. Quality control measures are critical to maintain the integrity of the labeled compound .
Analyse Chemischer Reaktionen
Types of Reactions: Muscimol-15N,d2 Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Wissenschaftliche Forschungsanwendungen
Chemistry: Muscimol-15N,d2 Hydrochloride is used as a chemical reference for identification, qualitative, and quantitative analysis. It is also used in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanisms, and kinetics of compounds.
Biology: In biological research, this compound is used to study metabolic pathways in vivo. The stable isotope labeling allows researchers to trace the metabolic fate of muscimol and its derivatives in biological systems.
Medicine: Clinically, this compound is used in diagnostic imaging and newborn screening. It helps in the detection and diagnosis of various diseases by providing detailed information about metabolic processes.
Industry: In the industrial sector, this compound is used as a standard for environmental pollutant detection. It helps in the analysis of air, water, soil, sediment, and food samples for contamination.
Wirkmechanismus
Muscimol-15N,d2 Hydrochloride exerts its effects by acting as an agonist at gamma-aminobutyric acid (GABA) receptors, specifically the GABA-A receptor. By mimicking the inhibitory neurotransmitter GABA, it activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons. This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Muscimol: The parent compound, which is not isotope-labeled.
Ibotenic Acid: Another psychoactive compound found in Amanita mushrooms, which is a precursor to muscimol.
Muscazone: A compound structurally related to muscimol, also found in Amanita mushrooms.
Uniqueness: Muscimol-15N,d2 Hydrochloride is unique due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and environmental pollutants. This makes it a valuable tool in scientific research, providing insights that are not possible with the unlabeled compound .
Eigenschaften
CAS-Nummer |
1346602-01-4 |
|---|---|
Molekularformel |
C4H7ClN2O2 |
Molekulargewicht |
153.567 |
IUPAC-Name |
5-[azanyl(dideuterio)methyl]-1,2-oxazol-3-one;hydrochloride |
InChI |
InChI=1S/C4H6N2O2.ClH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H/i2D2,5+1; |
InChI-Schlüssel |
IIDOLBNZAZXSHC-NCNFAYJMSA-N |
SMILES |
C1=C(ONC1=O)CN.Cl |
Synonyme |
5-Aminomethyl-3-hydroxyisoxazole-15N,d2 Hydrochloride; 5-(Aminomethyl)-3(2H)-isoxazolone-15N,d2 Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3'-13C]Thymidine](/img/structure/B584016.png)




![Tri-O-acetyl-D-[1-13C]galactal](/img/structure/B584026.png)
![Tri-O-acetyl-D-[2-13C]galactal](/img/structure/B584027.png)

![Tri-O-acetyl-D-[6-13C]glucal](/img/structure/B584032.png)


